3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol
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Overview
Description
3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.70 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a chloro group, a methoxypropylamino group, and a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol typically involves the reaction of 3-chlorophenol with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and methoxypropylamino groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-{[(3-methoxypropyl)amino]methyl}phenol
- 3-Bromo-2-{[(3-methoxypropyl)amino]methyl}phenol
- 3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol
Uniqueness
3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16ClNO2 |
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Molecular Weight |
229.70 g/mol |
IUPAC Name |
3-chloro-2-[(3-methoxypropylamino)methyl]phenol |
InChI |
InChI=1S/C11H16ClNO2/c1-15-7-3-6-13-8-9-10(12)4-2-5-11(9)14/h2,4-5,13-14H,3,6-8H2,1H3 |
InChI Key |
AJCKNKHUYHJMSA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=C(C=CC=C1Cl)O |
Origin of Product |
United States |
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